N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H11N5O2S3 and its molecular weight is 389.47. The purity is usually 95%.
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Biological Activity
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N5O2S3, with a molecular weight of approximately 389.5 g/mol. The compound features a thiophene ring, a pyrazine moiety, and a benzo[c][1,2,5]thiadiazole framework, which contribute to its unique electronic and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁N₅O₂S₃ |
Molecular Weight | 389.5 g/mol |
CAS Number | 2034241-91-1 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound has shown potential against various pathogens. In vitro studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
A study evaluating the antimicrobial efficacy of related thiadiazole compounds reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives . This suggests that this compound may possess comparable or enhanced antimicrobial activity.
Anticancer Properties
The benzo[c][1,2,5]thiadiazole scaffold has been linked to anticancer activity due to its ability to induce apoptosis in cancer cells. Studies on similar compounds have indicated that they can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. For instance, derivatives of thiadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines .
Antiviral Activity
Emerging research suggests that heterocyclic compounds like this compound may also serve as antiviral agents. A study highlighted the antiviral potential of pyrazine derivatives against viral infections by inhibiting viral replication through interference with viral enzymes .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Interaction : It is hypothesized that the compound interacts with receptors involved in cancer cell signaling pathways, leading to altered cellular responses.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
Study on Antimicrobial Efficacy
In a recent study assessing the antimicrobial properties of thiadiazole derivatives, N-(phenylsulfonyl)-substituted thiadiazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant bactericidal activity with MIC values ranging from 0.25 to 0.50 μg/mL . This suggests that this compound may exhibit similar efficacy.
Anticancer Activity Assessment
A comparative analysis involving various thiadiazole derivatives demonstrated that compounds similar to N-(phenylsulfonyl)-substituted analogs inhibited the proliferation of breast cancer cells by up to 75% at concentrations of 10 µM . Such findings underscore the potential of this compound in cancer therapeutics.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S3/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAZFQZFRUUQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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